2-(2,4-Dichloro-3,5-dimethylphenoxy)ethan-1-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(2,4-dichloro-3,5-dimethylphenoxy)ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13Cl2NO/c1-6-5-8(14-4-3-13)10(12)7(2)9(6)11/h5H,3-4,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWECHMKTYSXTEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1Cl)C)Cl)OCCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 2,4 Dichloro 3,5 Dimethylphenoxy Ethan 1 Amine and Analogues
Retrosynthetic Analysis and Strategic Disconnections for the Phenoxyethanamine Scaffold
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials, which helps in designing a viable synthetic plan. For the phenoxyethanamine scaffold, two primary strategic disconnections are considered: the ether (C-O) bond and the amine (C-N) bond.
Strategy A: C-O Disconnection First
This is often the most direct approach. The primary disconnection is made at the aryl ether linkage. This leads to two key synthons: a phenoxide anion and a 2-haloethanamine or a suitable equivalent. The corresponding starting materials would be a substituted phenol (B47542), such as 2,4-dichloro-3,5-dimethylphenol (B1670469), and a two-carbon electrophile containing a protected or latent amine group. evitachem.com
Strategy B: C-N Disconnection First
Alternatively, the C-N bond can be disconnected first. This approach would involve an intermediate such as 2-(2,4-dichloro-3,5-dimethylphenoxy)acetaldehyde or a related carboxylic acid derivative, which would then be converted to the amine via methods like reductive amination.
These disconnections form the basis for the various synthetic pathways developed for this class of compounds. The choice of strategy often depends on the availability of starting materials and the desired substitution patterns on the aromatic ring and the ethylamine (B1201723) side chain.
Development and Optimization of Synthetic Pathways for the Chemical Compound
The synthesis of 2-(2,4-dichloro-3,5-dimethylphenoxy)ethan-1-amine typically starts from 2,4-dichloro-3,5-dimethylphenol. evitachem.com The development of these pathways involves optimizing key bond-forming reactions.
The formation of the aryl ether bond is a critical step. The Williamson ether synthesis and its variations are the most common methods employed. This reaction involves the nucleophilic substitution of an alkyl halide by a phenoxide ion.
In a typical procedure, the phenolic starting material (e.g., 2,4-dichloro-3,5-dimethylphenol) is deprotonated with a suitable base to form the more nucleophilic phenoxide. This is then reacted with a two-carbon electrophile bearing a protected amine or a precursor group.
Common Electrophiles in Aryl Ether Synthesis:
| Electrophile | Protecting Group/Precursor | Subsequent Steps Required |
|---|---|---|
| 2-Bromoethanol | Hydroxyl (-OH) | Conversion of hydroxyl to a leaving group, then amination |
| 1-Bromo-2-chloroethane | Halide (-Cl) | Nucleophilic substitution with an amine source |
| N-(2-bromoethyl)phthalimide | Phthalimide | Deprotection (e.g., with hydrazine) to reveal the primary amine |
The choice of base and solvent is crucial for optimizing the yield and minimizing side reactions. Strong bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃) are often used in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724). Transition-metal-free protocols using bases like cesium carbonate (Cs₂CO₃) have also been developed for mild reaction conditions. researchgate.net Copper-catalyzed methods can also be employed for the synthesis of aryl ethers, particularly for less reactive aryl halides. organic-chemistry.org
Introducing the amine functionality is the second key transformation. The strategy depends on the functional group present on the two-carbon side chain after the etherification step.
Nucleophilic Substitution: If the side chain terminates in a good leaving group (e.g., bromide, tosylate), the amine can be introduced via direct reaction with ammonia (B1221849) or a protected ammonia equivalent like sodium azide (B81097) or phthalimide. The use of phthalimide, followed by hydrazinolysis (the Gabriel synthesis), is a classic method to avoid over-alkylation and obtain the primary amine cleanly.
Reductive Amination: If the side chain is an aldehyde or ketone, reductive amination is a powerful tool. This involves condensing the carbonyl group with an amine source (like ammonia or hydroxylamine) to form an imine or oxime, which is then reduced to the amine. mdpi.com This method is particularly useful for synthesizing analogues with substitutions on the ethylamine chain.
Reduction of Nitriles or Azides: If a nitrile (-CN) or azide (-N₃) group is introduced during the synthesis, it can be readily reduced to the primary amine using reagents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (e.g., H₂/Pd-C). google.com
Modern amination strategies often employ transition metal catalysis, such as palladium-catalyzed Buchwald-Hartwig amination. acs.orgnih.gov While typically used for direct C-N bond formation to an aromatic ring, the principles can be adapted for complex systems. These reactions offer high efficiency and broad substrate scope. acs.orgacs.org
To create analogues of this compound, the aromatic ring can be further functionalized. Standard electrophilic aromatic substitution reactions (e.g., halogenation, nitration, Friedel-Crafts reactions) can be used, although the existing substituents will direct the position of new groups and may deactivate the ring. For instance, further chlorination or bromination would likely be directed by the existing activating methyl and phenoxy groups, though steric hindrance could be a significant factor. Alternatively, functionalization can be achieved by starting with a differently substituted phenol.
Catalyst Selection and Reaction Condition Optimization
Catalysts play a pivotal role in many of the key bond-forming steps, particularly in modern cross-coupling reactions for C-O and C-N bond formation.
Catalysts in Aryl Ether and Amine Synthesis:
| Reaction Type | Catalyst System | Typical Conditions | Advantages |
|---|---|---|---|
| Buchwald-Hartwig Amination | Palladium(II) acetate (B1210297) / Bulky phosphine (B1218219) ligand (e.g., XPhos, SPhos) | Strong base (e.g., NaOtBu), Toluene, 80-110 °C | High yields, broad scope for amines and aryl halides. acs.orgacs.org |
| Ullmann Condensation (Etherification) | Copper(I) iodide / Ligand (e.g., 8-hydroxyquinaldine) | Base (e.g., K₂CO₃), DMSO, High temperature | Effective for aryl iodides and bromides. organic-chemistry.org |
| Catalytic Hydrogenation (Reduction) | Palladium on carbon (Pd/C) or Raney Nickel | Hydrogen gas (H₂), Methanol (B129727) or Ethanol | Clean reduction of azides, nitriles, or nitro groups. mdpi.comgoogle.com |
Optimization of reaction conditions is critical for maximizing yield and purity. This involves screening different catalysts, ligands, bases, solvents, and temperatures. For instance, in palladium-catalyzed aminations, the choice of phosphine ligand is essential for achieving high turnover numbers and accommodating sterically hindered substrates. nih.gov The use of soluble weak bases like triethylamine (B128534) (Et₃N) has been explored to improve compatibility with sensitive substrates. acs.orgnih.gov
Stereoselective Synthesis Approaches for Chiral Analogues of Phenoxyethan-1-amines
While the parent compound is achiral, many of its analogues, particularly those with substitution on the ethylamine backbone (at the alpha or beta position to the nitrogen), are chiral. The synthesis of single enantiomers is crucial for pharmaceutical applications. nih.govnih.gov
Several strategies are employed for stereoselective synthesis:
Asymmetric Hydrogenation: The reduction of a prochiral enamine or imine intermediate using a chiral transition metal catalyst (e.g., based on rhodium or ruthenium with chiral phosphine ligands) can produce chiral amines with high enantioselectivity. nih.govwesleyan.edu This is one of the most efficient methods for creating chiral amine centers.
Biocatalysis: Engineered enzymes, such as transaminases, offer a green and highly selective method for chiral amine synthesis. nih.gov A transaminase can catalyze the transfer of an amino group from a donor molecule to a prochiral ketone precursor, producing the chiral amine in high enantiomeric excess. Protein engineering has expanded the substrate scope of these enzymes to include bulkier aromatic substrates. nih.govsemanticscholar.org
Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the molecule to direct a stereoselective reaction. After the desired stereocenter is created, the auxiliary is removed.
Kinetic Resolution: A racemic mixture of a chiral amine intermediate can be resolved by reacting it with a chiral resolving agent or an enzyme that selectively reacts with one enantiomer, allowing the other to be isolated.
These advanced methods enable the synthesis of specific stereoisomers of phenoxyethan-1-amine analogues, which is essential for studying their biological activity. nih.gov
Asymmetric Catalysis in Amine Synthesis
Asymmetric catalysis offers an elegant and atom-economical approach to chiral amines. While specific catalytic asymmetric syntheses for this compound are not extensively documented in the literature, methodologies developed for structurally related compounds, such as β-aryloxy alcohols and β-arylamines, provide a strong foundation for its potential synthesis.
One highly relevant approach is the asymmetric hydrogenation of α-aryloxy aldehydes. Research has demonstrated the successful enantioselective hydrogenation of racemic α-aryloxy aldehydes to yield chiral β-aryloxy primary alcohols via dynamic kinetic resolution. lookchem.com This transformation can be achieved with high efficiency using ruthenium catalysts bearing chiral diphosphine and diamine ligands. lookchem.com The resulting enantiomerically enriched alcohol can then be converted to the target amine through standard functional group interconversions, such as mesylation followed by nucleophilic substitution with an azide and subsequent reduction.
A prominent example of this is the hydrogenation of various α-aryloxy aldehydes using a RuCl2[(S)-xylyl-SDP][(R,R)-DPEN] catalyst system. The reaction proceeds with high yields and good to excellent enantioselectivities, as detailed in the table below.
| Entry | Substrate (α-Aryloxy Aldehyde) | Catalyst | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|---|
| 1 | 2-Phenoxypropanal | RuCl2[(S)-xylyl-SDP][(R,R)-DPEN] | 95 | 85 |
| 2 | 2-(Naphthyloxy)propanal | RuCl2[(S)-xylyl-SDP][(R,R)-DPEN] | 92 | 90 |
| 3 | 2-(4-Chlorophenoxy)propanal | RuCl2[(S)-xylyl-SDP][(R,R)-DPEN] | 96 | 88 |
| 4 | 2-(2-Methylphenoxy)propanal | RuCl2[(S)-xylyl-SDP][(R,R)-DPEN] | 94 | 82 |
Another powerful strategy is the direct asymmetric reductive amination of ketones. Iridium complexes with chiral ligands, such as f-Binaphane, have been shown to be highly effective for the asymmetric reductive amination of aryl ketones. dicp.ac.cn Although this method has been primarily applied to the synthesis of β-arylamines, its application to α-aryloxy ketones, the direct precursors to β-aryloxy amines, is a promising avenue. The reaction typically proceeds with high conversion and excellent enantioselectivity. dicp.ac.cn A hypothetical reductive amination of 2-(2,4-dichloro-3,5-dimethylphenoxy)acetophenone with ammonia, catalyzed by an appropriate chiral iridium complex, would directly yield the target amine.
Chiral Auxiliary and Chiral Pool Methodologies
Chiral Auxiliary Methodologies
The use of chiral auxiliaries is a classical and reliable method for controlling stereochemistry. wikipedia.org In this approach, a prochiral substrate is covalently bonded to a chiral auxiliary, which directs the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is cleaved to afford the enantiomerically enriched product.
For the synthesis of this compound, a well-established chiral auxiliary such as an Evans oxazolidinone could be employed. The synthesis would commence with the acylation of the chiral oxazolidinone with 2-(2,4-dichloro-3,5-dimethylphenoxy)acetic acid. The resulting N-acyloxazolidinone could then undergo a stereoselective reduction of the carbonyl group, followed by cleavage of the auxiliary to yield the chiral alcohol. Subsequent conversion of the alcohol to the amine, as previously described, would furnish the target compound.
Alternatively, a pseudoephedrine-based chiral auxiliary could be utilized. The amide formed between pseudoephedrine and 2-(2,4-dichloro-3,5-dimethylphenoxy)acetic acid can undergo diastereoselective transformations. For instance, reduction of the corresponding α-keto derivative would proceed under the stereodirecting influence of the auxiliary.
The following table illustrates typical outcomes for the asymmetric alkylation of N-acyloxazolidinones, a reaction that demonstrates the high degree of stereocontrol exerted by these auxiliaries.
| Entry | N-Acyloxazolidinone | Electrophile | Diastereomeric Ratio (d.r.) | Yield (%) |
|---|---|---|---|---|
| 1 | (S)-N-Propionyl-4-benzyloxazolidinone | Benzyl bromide | >99:1 | 95 |
| 2 | (R)-N-Acetyl-4-isopropyloxazolidinone | Allyl iodide | 98:2 | 92 |
| 3 | (S)-N-Butyryl-4-phenyloxazolidinone | Methyl iodide | 97:3 | 90 |
Chiral Pool Methodologies
The chiral pool refers to the collection of readily available, enantiomerically pure natural products, such as amino acids, carbohydrates, and terpenes, which can be used as starting materials in asymmetric synthesis. wikipedia.org This strategy is particularly effective when the stereocenter(s) of the starting material can be incorporated into the final target molecule.
For the synthesis of this compound, a plausible chiral pool starting material would be an enantiopure α-amino acid, such as (S)-serine. The synthesis could begin with the protection of the amino and carboxylic acid functionalities of serine. The hydroxyl group could then be alkylated with 2,4-dichloro-3,5-dimethylphenol under Mitsunobu conditions or via a Williamson ether synthesis. Subsequent deprotection and decarboxylation would furnish the desired chiral amine. This approach leverages the pre-existing stereocenter of the amino acid to establish the stereochemistry of the final product.
Advanced Spectroscopic and Structural Elucidation Studies of 2 2,4 Dichloro 3,5 Dimethylphenoxy Ethan 1 Amine
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis for Conformational and Connectivity Insights
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of 2-(2,4-dichloro-3,5-dimethylphenoxy)ethan-1-amine. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom, allowing for the confirmation of the compound's connectivity and conformational features.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound in a suitable deuterated solvent, such as CDCl₃, would be expected to exhibit distinct signals corresponding to the aromatic proton, the methyl protons, the methylene (B1212753) protons of the ethanamine side chain, and the amine protons. The integration of these signals would correspond to the number of protons in each environment.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. The dichlorinated and dimethylated benzene (B151609) ring would show characteristic signals in the aromatic region, with the chemical shifts influenced by the substitution pattern. The carbons of the ethoxyamine side chain would appear in the aliphatic region of the spectrum.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) in ppm
| Atom | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| Aromatic CH | 6.8 - 7.2 | 115 - 120 |
| Ar-C-Cl | - | 125 - 135 |
| Ar-C-CH₃ | - | 130 - 140 |
| Ar-C-O | - | 150 - 160 |
| Ar-CH₃ | 2.2 - 2.5 | 15 - 20 |
| O-CH₂ | 3.9 - 4.2 | 65 - 70 |
| CH₂-NH₂ | 2.8 - 3.1 | 40 - 45 |
| NH₂ | 1.5 - 2.5 (broad) | - |
Note: The predicted chemical shifts are based on the analysis of structurally similar compounds and may vary depending on the solvent and experimental conditions.
Vibrational Spectroscopy for Functional Group and Intermolecular Interaction Characterization (FT-IR, Raman)
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is employed to identify the functional groups present in this compound and to probe potential intermolecular interactions.
FT-IR Spectroscopy: The FT-IR spectrum would be expected to show characteristic absorption bands. The N-H stretching vibrations of the primary amine group would appear as a medium to weak band in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic ring and the aliphatic methyl and methylene groups would be observed around 2850-3100 cm⁻¹. The C-O-C ether linkage would likely produce a strong absorption in the 1200-1250 cm⁻¹ region. Aromatic C=C stretching vibrations would be visible in the 1450-1600 cm⁻¹ range. The C-Cl stretching vibrations would be expected in the lower frequency region, typically between 600 and 800 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy would provide complementary information. The aromatic ring vibrations are often strong in the Raman spectrum, which would aid in confirming the substitution pattern.
Interactive Data Table: Predicted Vibrational Spectroscopy Data
| Functional Group | FT-IR (cm⁻¹) | Raman (cm⁻¹) |
| N-H Stretch (Amine) | 3300 - 3500 | 3300 - 3500 |
| C-H Stretch (Aromatic) | 3000 - 3100 | 3000 - 3100 |
| C-H Stretch (Aliphatic) | 2850 - 2970 | 2850 - 2970 |
| C=C Stretch (Aromatic) | 1450 - 1600 | 1450 - 1600 |
| C-O-C Stretch (Ether) | 1200 - 1250 | 1200 - 1250 |
| C-Cl Stretch | 600 - 800 | 600 - 800 |
High-Resolution Mass Spectrometry for Molecular Formula Validation and Fragmentation Pattern Analysis
High-resolution mass spectrometry (HRMS) is a powerful technique for confirming the molecular formula of this compound and for studying its fragmentation pathways. The exact mass measurement provided by HRMS allows for the unambiguous determination of the elemental composition.
The electron ionization (EI) mass spectrum would likely show a molecular ion peak ([M]⁺) corresponding to the molecular weight of the compound (234.12 g/mol ). The isotopic pattern of this peak, due to the presence of two chlorine atoms, would be a characteristic feature, with the [M+2]⁺ and [M+4]⁺ peaks having predictable relative intensities.
Common fragmentation pathways for phenoxyethylamine derivatives often involve cleavage of the C-C bond adjacent to the amine, leading to the formation of an iminium ion, and cleavage of the ether bond.
Interactive Data Table: Predicted Mass Spectrometry Fragmentation Data
| m/z | Proposed Fragment | Description |
| 233/235/237 | [C₁₀H₁₃Cl₂NO]⁺ | Molecular Ion |
| 203/205 | [C₈H₈Cl₂O]⁺ | Loss of CH₂NH₂ |
| 189/191 | [C₈H₇Cl₂O]⁺ | Loss of C₂H₄NH₂ |
| 30 | [CH₄N]⁺ | Iminium ion |
X-ray Crystallographic Analysis for Solid-State Structure Determination and Supramolecular Assembly
Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. If suitable crystals of this compound or its salt can be obtained, this technique would provide precise bond lengths, bond angles, and torsion angles.
The analysis would also reveal the packing of the molecules in the crystal lattice and any intermolecular interactions, such as hydrogen bonding involving the amine group, which would influence the supramolecular assembly. The presence of the dichloro-dimethyl-phenoxy moiety would likely lead to specific packing arrangements driven by van der Waals forces and potentially halogen bonding.
As no public crystallographic data is currently available for this specific compound, a detailed analysis is not possible at this time. However, analysis of related structures suggests that the phenoxy and ethanamine groups would likely adopt a staggered conformation to minimize steric hindrance.
Advanced Chromatographic Techniques for Purity Assessment and Isomeric Separation (HPLC, GC, SFC)
Advanced chromatographic techniques are essential for assessing the purity of this compound and for separating it from any potential isomers or impurities.
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a C18 column is a common method for the analysis of such compounds. A mobile phase consisting of a mixture of acetonitrile (B52724) or methanol (B129727) and water, often with an additive like trifluoroacetic acid to improve peak shape, would likely provide good separation. Detection could be achieved using a UV detector, monitoring at a wavelength where the aromatic ring absorbs, typically around 220-280 nm.
Gas Chromatography (GC): GC coupled with a flame ionization detector (FID) or a mass spectrometer (GC-MS) is another powerful technique for purity assessment. researchgate.net A non-polar or medium-polarity capillary column would be suitable for separating the compound from any volatile impurities. GC-MS would also provide structural information about any separated components. longdom.orgnih.gov
Supercritical Fluid Chromatography (SFC): SFC can be an alternative to HPLC and GC, particularly for the separation of closely related compounds or isomers. It often provides faster separations and uses environmentally benign mobile phases.
Interactive Data Table: Typical Chromatographic Conditions
| Technique | Stationary Phase | Mobile Phase/Carrier Gas | Detection |
| HPLC | C18 | Acetonitrile/Water with 0.1% TFA | UV (254 nm) |
| GC | 5% Phenyl Polysiloxane | Helium | MS or FID |
| SFC | Chiral or achiral packed columns | Supercritical CO₂ with co-solvent | UV or MS |
Theoretical and Computational Investigations of 2 2,4 Dichloro 3,5 Dimethylphenoxy Ethan 1 Amine
Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling
Quantum chemical calculations are fundamental in elucidating the electronic characteristics and predicting the chemical reactivity of 2-(2,4-dichloro-3,5-dimethylphenoxy)ethan-1-amine. These methods, grounded in the principles of quantum mechanics, offer a precise description of the molecule's behavior at the atomic and subatomic levels.
Density Functional Theory (DFT) is a powerful computational tool for investigating the electronic structure of molecules. By utilizing functionals such as B3LYP with a 6-311++G(d,p) basis set, the ground state geometry of this compound can be optimized to its lowest energy conformation. researchgate.netresearchgate.net These calculations provide crucial data on bond lengths, bond angles, and dihedral angles, which define the molecule's three-dimensional structure.
A key aspect of DFT studies is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is indicative of the molecule's electron-donating ability, while the LUMO energy reflects its electron-accepting propensity. The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller energy gap suggests higher reactivity. For this compound, the presence of electronegative chlorine atoms and the phenoxy group influences the electron density distribution and, consequently, the energies of the FMOs.
Interactive Data Table: Calculated Ground State Properties and FMO Energies
| Property | Calculated Value |
| Total Electronic Energy (Hartree) | -1345.678 |
| HOMO Energy (eV) | -6.25 |
| LUMO Energy (eV) | -0.89 |
| HOMO-LUMO Gap (eV) | 5.36 |
| Dipole Moment (Debye) | 2.45 |
Note: The data presented in this table is hypothetical and for illustrative purposes, based on typical values for similar halogenated aromatic compounds.
Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), provide a high level of theoretical accuracy for calculating the energetic profiles of molecular systems. These methods are employed to determine the energies of different conformational isomers and the transition states connecting them. By mapping the potential energy surface, the most stable conformers of this compound can be identified.
Furthermore, ab initio calculations are crucial for quantifying non-covalent interaction energies. For instance, the interaction of the amine group with other parts of the molecule or with external molecules can be precisely calculated. This is particularly important for understanding intermolecular forces, such as hydrogen bonding and van der Waals interactions, which play a significant role in the compound's physical properties and biological activity.
The molecular electrostatic potential (MEP) surface is a valuable tool for visualizing the charge distribution and predicting the sites of electrophilic and nucleophilic attack. The MEP map illustrates the regions of positive and negative electrostatic potential on the molecule's surface. For this compound, the electronegative chlorine and oxygen atoms create regions of negative potential (red and yellow), indicating sites susceptible to electrophilic attack. Conversely, the hydrogen atoms of the amine group generate areas of positive potential (blue), highlighting their potential for nucleophilic interactions and hydrogen bonding. researchgate.net
Natural Bond Orbital (NBO) analysis further quantifies the charge distribution by calculating the partial atomic charges. This analysis provides a more detailed picture of the electron density on each atom, which is influenced by the inductive and resonance effects of the various substituents on the aromatic ring. researchgate.net
Molecular Modeling and Simulation Approaches
Molecular modeling and simulation techniques offer insights into the conformational flexibility and dynamic behavior of this compound, complementing the static picture provided by quantum chemical calculations.
Interactive Data Table: Key Dihedral Angles of Low-Energy Conformers
| Conformer | Dihedral Angle 1 (C-O-C-C) (°) | Dihedral Angle 2 (O-C-C-N) (°) | Relative Energy (kcal/mol) |
| 1 | 178.5 | 65.2 | 0.00 |
| 2 | -175.8 | -68.9 | 0.15 |
| 3 | 85.3 | 175.4 | 1.23 |
Note: The data presented in this table is hypothetical and for illustrative purposes, based on typical values for similar flexible molecules.
Molecular Dynamics (MD) simulations provide a dynamic view of the molecule's behavior over time by solving Newton's equations of motion for the atoms in the system. MD simulations can be used to study the conformational changes of this compound in different environments, such as in a solvent or bound to a protein. mdpi.com These simulations reveal how the molecule fluctuates around its equilibrium geometry and explores different conformational states.
When studying ligand-biomacromolecule interactions, MD simulations are invaluable for understanding the binding process and the stability of the resulting complex. By placing the molecule in the active site of a target protein, MD simulations can predict the binding mode, identify key interacting residues, and estimate the binding free energy. This information is critical for rational drug design and for understanding the molecule's mechanism of action at a molecular level.
Quantitative Structure-Activity Relationship (QSAR) and Structure-Biodegradability Relationship (SBR) Modeling Methodologies
Quantitative Structure-Activity Relationship (QSAR) models are mathematical representations that correlate the structural or physicochemical properties of chemicals with their biological activities. umn.eduwikipedia.org Similarly, Structure-Biodegradability Relationship (SBR) models specifically focus on predicting the extent and rate of biodegradation of chemical compounds. nih.gov These computational tools are essential in environmental science and toxicology for assessing the environmental fate and potential impact of chemicals like this compound, often reducing the need for extensive and costly experimental testing. ecetoc.orgnih.gov The fundamental principle is that the structure of a molecule dictates its properties and, consequently, its biological and environmental interactions.
The development of robust QSAR and SBR models follows a structured methodology. This process begins with the compilation of a high-quality dataset of structurally related compounds with experimentally determined activity or biodegradability values. For a compound such as this compound, this would involve gathering data on a series of substituted phenoxyethanamines. The next step involves calculating molecular descriptors for each compound. These descriptors are numerical values that encode different aspects of the molecular structure, categorized as constitutional, topological, geometric, electrostatic, and quantum-chemical descriptors.
Once the descriptors are calculated, a mathematical model is constructed to find a statistically significant relationship between a subset of these descriptors and the observed activity or biodegradability. Various statistical and machine learning methods are employed for this purpose, including Multiple Linear Regression (MLR), k-Nearest Neighbors (k-NN), and Support Vector Machines (SVM). nih.gov The final and most critical step is rigorous model validation. This ensures the model is robust, stable, and has predictive power for new, untested chemicals. Validation typically involves internal techniques, like cross-validation, and external validation using an independent test set of compounds that were not used in the model's development. ecetoc.org
For a hypothetical SBR model for phenoxyethanamine derivatives, the following table illustrates the types of molecular descriptors that would be calculated and used for model development.
| Compound Name | LogP (Octanol-Water Partition Coefficient) | Molecular Weight ( g/mol ) | Polar Surface Area (Ų) | Number of Halogen Atoms | Biodegradation Rate (Hypothetical) |
| 2-(phenoxy)ethan-1-amine | 1.32 | 137.18 | 38.3 | 0 | High |
| 2-(4-chlorophenoxy)ethan-1-amine | 2.05 | 171.63 | 38.3 | 1 | Moderate |
| 2-(2,4-dichlorophenoxy)ethan-1-amine | 2.78 | 206.07 | 38.3 | 2 | Low |
| This compound | 3.64 | 234.13 | 38.3 | 2 | Very Low |
| 2-(2,4,5-trichlorophenoxy)ethan-1-amine | 3.51 | 240.52 | 38.3 | 3 | Very Low |
Note: Data presented is for illustrative purposes and does not represent experimentally verified values.
Computational Elucidation of Reaction Mechanisms and Transition States
Computational chemistry provides powerful tools for investigating the detailed pathways of chemical reactions, known as reaction mechanisms. rsc.org By modeling the interactions between molecules at an atomic level, it is possible to map the potential energy surface (PES) of a reaction. The PES is a conceptual landscape that describes the energy of a system as a function of its geometry. Reactants and products are located in energy minima on this surface, while the pathway between them proceeds via a saddle point known as the transition state. github.iowikipedia.org
The transition state is a specific, high-energy configuration that a molecule must pass through to transform from reactant to product. wikipedia.org It represents the point of maximum energy along the reaction coordinate and is characterized by having one and only one imaginary vibrational frequency. github.io Identifying the precise geometry and energy of the transition state is crucial for understanding reaction kinetics, as the energy difference between the reactants and the transition state, known as the activation energy (Ea), determines the reaction rate.
Computational methods, particularly Density Functional Theory (DFT), are widely used to locate and characterize stationary points on the PES, including reactants, products, intermediates, and transition states. acs.org For the synthesis of this compound, a key step could be the nucleophilic substitution reaction between the sodium salt of 2,4-dichloro-3,5-dimethylphenol (B1670469) and 2-chloroethan-1-amine. Computational analysis of this step would involve:
Optimizing the 3D structures of the reactants (the phenoxide and 2-chloroethan-1-amine).
Locating the transition state structure for the substitution reaction.
Optimizing the 3D structure of the product.
These calculations provide deep mechanistic insights, helping to rationalize experimental observations, predict the feasibility of proposed synthetic routes, and guide the optimization of reaction conditions. smu.edu
The following table presents hypothetical data from a DFT calculation for a key synthetic step, illustrating how computational methods can quantify the energetics of a reaction pathway.
| Species | Description | Relative Energy (kcal/mol) |
| Reactants | 2,4-dichloro-3,5-dimethylphenoxide + 2-chloroethan-1-amine | 0.0 |
| Transition State | SN2 transition state structure | +22.5 |
| Products | This compound + Cl⁻ | -15.0 |
| Activation Energy (Ea) | Energy (Transition State) - Energy (Reactants) | 22.5 |
Note: Data presented is for illustrative purposes and does not represent experimentally verified values.
Mechanistic Studies of Reactions Involving 2 2,4 Dichloro 3,5 Dimethylphenoxy Ethan 1 Amine
Investigation of Reaction Kinetics and Thermodynamic Parameters
No specific studies on the reaction kinetics or thermodynamic parameters for reactions involving 2-(2,4-dichloro-3,5-dimethylphenoxy)ethan-1-amine have been identified. To determine these parameters, experimental studies would need to be conducted. Such studies would typically involve:
Monitoring the rate of reaction under various conditions (e.g., temperature, concentration of reactants, catalyst loading).
Utilizing techniques such as spectroscopy (UV-Vis, NMR) or chromatography (GC, HPLC) to measure the change in concentration of reactants and products over time.
Applying kinetic models to the experimental data to determine the rate law, rate constants, and activation energy.
Employing calorimetric methods to measure the enthalpy and entropy changes associated with the reaction.
Without such experimental data, a quantitative discussion of the kinetics and thermodynamics of reactions involving this specific amine is not possible.
Identification and Characterization of Reaction Intermediates
There are no published reports detailing the identification and characterization of reaction intermediates in reactions where this compound is a reactant. The identification of transient species is a complex process that often requires specialized techniques, including:
Spectroscopic methods: Low-temperature NMR or EPR spectroscopy can sometimes be used to trap and characterize reactive intermediates.
Trapping experiments: The use of specific reagents that react with and stabilize a transient intermediate, allowing for its isolation and characterization.
Computational modeling: Quantum chemical calculations can be used to predict the structures and energies of potential intermediates along a reaction pathway.
As no such studies have been performed or reported for this compound, any discussion of reaction intermediates would be purely speculative.
Transition State Analysis and Reaction Pathway Elucidation
A detailed transition state analysis and elucidation of reaction pathways for this compound are not available in the scientific literature. This type of investigation is typically carried out through a combination of experimental kinetics studies and high-level computational chemistry. The goals of such an analysis would be to:
Determine the geometry and energy of the transition state(s) for a given reaction.
Calculate the activation barriers for different possible reaction pathways.
Understand the electronic and steric factors that govern the reaction mechanism.
Without dedicated research on this specific molecule, no information on its transition states or reaction pathways can be provided.
Catalytic Transformations Involving the Amine Moiety or Phenoxy Ether Linkage
While the primary amine and phenoxy ether moieties are common functional groups in organic chemistry and are known to participate in various catalytic transformations, no studies have been found that specifically utilize this compound as a substrate in such reactions.
Generally, primary amines can undergo a wide range of catalytic reactions, including:
N-alkylation and N-arylation: Formation of C-N bonds with alkyl or aryl halides, often catalyzed by transition metals like palladium or copper.
Acylation: Reaction with acylating agents to form amides.
Oxidative coupling reactions.
The phenoxy ether linkage, while generally stable, can be cleaved under certain conditions, often requiring harsh reagents or specific catalysts. wikipedia.orgopenstax.org
However, the specific reactivity of this compound in these or other catalytic transformations has not been documented.
Studies on the Role of Substituent Effects on Reactivity and Selectivity
No studies have been published that investigate the role of the 2,4-dichloro and 3,5-dimethyl substituents on the phenoxy ring on the reactivity and selectivity of reactions involving this compound.
In general, the electronic and steric effects of substituents can significantly influence the course of a chemical reaction. For this particular molecule:
Electronic Effects: The two chlorine atoms are electron-withdrawing groups, which would decrease the electron density on the phenoxy ring and could influence the acidity of the amine through inductive effects. The two methyl groups are electron-donating, which would have the opposite effect. The net electronic effect would be a combination of these opposing influences.
Steric Effects: The methyl groups in the 3 and 5 positions, as well as the chlorine atom in the 2 position, could sterically hinder reactions at the ether oxygen or the aromatic ring.
A systematic study involving the synthesis and reactivity of a series of analogues with different substitution patterns would be necessary to experimentally determine the role of these substituent effects. Such a study has not been reported for this compound.
Exploration of Biological and Biochemical Interactions of 2 2,4 Dichloro 3,5 Dimethylphenoxy Ethan 1 Amine
In Vitro Biological Activity Screening Methodologies and Assays
The initial exploration of a compound's biological activity is typically conducted through a battery of in vitro assays. These assays provide a controlled environment to assess the compound's effects on specific biological components, such as enzymes, receptors, and cellular pathways.
Enzyme inhibition and activation assays are crucial for determining a compound's potential to modulate the activity of specific enzymes. For a compound like 2-(2,4-dichloro-3,5-dimethylphenoxy)ethan-1-amine, a variety of enzymatic assays could be employed. For instance, based on the activities of structurally related phenoxy acetic acid derivatives, its effect on cyclooxygenase (COX) enzymes could be investigated. nih.gov These assays typically measure the rate of an enzymatic reaction in the presence and absence of the test compound. A decrease in the reaction rate indicates inhibition, while an increase suggests activation. The potency of the inhibition is often expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit the enzyme's activity by 50%. frontiersin.org
Table 1: Example of Enzyme Inhibition Data for Structurally Related Compounds
| Compound Class | Target Enzyme | Activity |
|---|---|---|
| Phenoxy Acetic Acid Derivatives | COX-2 | Significant Inhibition nih.gov |
This table is for illustrative purposes and shows data for structurally related compounds, not this compound itself.
To determine if a compound interacts with specific receptors, receptor binding assays are employed. These assays are a cornerstone in pharmacology for identifying and characterizing ligand-receptor interactions. nih.gov For a molecule with a phenoxyethylamine scaffold, such as the subject compound, investigating its binding affinity to adrenoceptors or serotonin (B10506) receptors would be a logical starting point, as analogs have shown activity at these targets. nih.govnih.gov
Radioligand binding assays are a common technique where a radiolabeled ligand with known affinity for the receptor is used. merckmillipore.com The test compound is introduced to compete with the radioligand for binding to the receptor. The ability of the test compound to displace the radioligand is measured, and from this, its binding affinity (often expressed as the inhibition constant, Ki) can be determined.
Table 2: Receptor Binding Assay Parameters for Analogous Compounds
| Compound Series | Receptor Target | Assay Type | Key Finding |
|---|---|---|---|
| Phenoxyethylamine Derivatives | α1D Adrenoceptor | Radioligand Displacement | High potency and selectivity nih.gov |
This table is for illustrative purposes and shows data for structurally related compounds, not this compound itself.
Understanding how a compound affects cellular signaling pathways is essential for elucidating its mechanism of action. Phenolic compounds, a broad class that includes the subject molecule, have been shown to modulate various inflammation-associated signaling pathways such as NF-κB, MAPKs, and PI3K/Akt. nih.gov Investigations into the modulation of these pathways can be carried out using cell-based assays. For example, reporter gene assays can be used to measure the activation of specific transcription factors. Western blotting can be employed to detect changes in the phosphorylation status of key signaling proteins, indicating pathway activation or inhibition.
Target Identification and Validation Approaches at the Molecular Level
Identifying the specific molecular target of a novel compound is a critical step in drug discovery. For a compound like this compound, a combination of computational and experimental approaches can be utilized.
In silico methods such as molecular docking can be used to predict the binding of the compound to a library of known protein structures. nih.gov This can provide initial hypotheses about potential targets. For instance, docking studies on phenoxyacetamide derivatives have helped identify Dot1-like protein (DOT1L) as a potential inhibitor. nih.gov
Experimentally, network pharmacology is a powerful tool to predict potential targets by analyzing the complex interactions between drugs, targets, and diseases. This approach was used to identify potential targets for a synthetic derivative of a natural product in non-small-cell lung cancer. mdpi.com Following in silico predictions, target validation can be performed using techniques such as affinity chromatography, where the compound is immobilized and used to pull down its binding partners from a cell lysate.
Mechanistic Basis of Molecular Interactions (e.g., binding modes, protein-ligand interactions)
Once a target is identified, understanding the precise nature of the interaction between the compound and its target is crucial. This involves elucidating the binding mode and identifying the key intermolecular forces that stabilize the complex.
X-ray crystallography of the protein-ligand complex can provide a high-resolution, three-dimensional view of the binding site. This allows for the detailed analysis of interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. For example, studies on 2,4-dichlorophenoxyacetic acid have highlighted the importance of hydrogen bonds and π-π stacking in its intermolecular interactions. researchgate.netmdpi.com The binding mode of the herbicide (R)-dichlorprop in the active site of the aryloxyalkanoate dioxygenase enzyme has been characterized, revealing key electrostatic and hydrophobic interactions. osti.gov
Molecular dynamics simulations can complement experimental data by providing insights into the dynamic nature of the protein-ligand interaction and the stability of the complex over time.
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Derivation and Interpretation for Specific Biological Endpoints
Structure-activity relationship (SAR) studies involve systematically modifying the chemical structure of a lead compound and assessing the impact of these changes on its biological activity. nih.gov This process helps to identify the key structural features (pharmacophore) required for activity and to optimize the compound's potency and selectivity. For instance, SAR studies on phenoxyethylamine derivatives led to the discovery of highly potent and selective α1D adrenoceptor antagonists. nih.gov
Quantitative structure-activity relationship (QSAR) is a computational approach that aims to build a mathematical model correlating the chemical structure of a series of compounds with their biological activity. unc.edu These models can then be used to predict the activity of new, untested compounds. For a series of N,N'-diacylhydrazines containing 2,4-dichlorophenoxy moieties, a 3D-QSAR model was developed to explain their herbicidal activity. nih.govresearchgate.net The model revealed that both steric and electronic properties of the molecules were important for their activity.
By applying these principles to this compound and its analogs, researchers can systematically explore how modifications to the dichlorinated dimethylphenoxy ring, the ethanamine side chain, and the amine group affect its biological activity at a specific target.
Environmental Photochemistry and Biotransformation of 2 2,4 Dichloro 3,5 Dimethylphenoxy Ethan 1 Amine
Photolytic Degradation Pathways and Kinetics in Aqueous and Atmospheric Environments
The photolytic degradation of 2-(2,4-dichloro-3,5-dimethylphenoxy)ethan-1-amine is anticipated to occur in both aquatic and atmospheric environments, driven by the absorption of solar radiation. The primary mechanisms are likely to involve direct photolysis and indirect photo-oxidation initiated by photochemically generated reactive species.
In aqueous environments, the substituted phenol (B47542) structure is the principal chromophore, absorbing light in the environmentally relevant UV spectrum. The photolysis of chlorinated phenolic compounds can proceed through several pathways. One significant pathway is the reductive dechlorination, where a carbon-chlorine bond is cleaved, leading to the formation of less chlorinated phenols. For instance, studies on 2,4-dichlorophenol (B122985) have shown that it can be photochemically converted, with the formation of chloride ions indicating the cleavage of C-Cl bonds nih.gov. Another potential pathway is the photo-hydroxylation of the aromatic ring, leading to the formation of chlorohydroquinones and other hydroxylated derivatives taylorfrancis.com. The ether linkage may also be susceptible to cleavage under UV irradiation.
The kinetics of these reactions are influenced by various factors, including the pH of the water, the presence of dissolved organic matter (which can act as a photosensitizer or a quencher), and the intensity of solar radiation. For the related compound 2,4-D, the vapor-phase is degraded by reaction with photochemically generated hydroxyl radicals with an estimated half-life of about 19 hours cdc.gov. In sunlit surface waters, photolysis is also considered an important environmental fate process for 2,4-D cdc.gov.
In the atmosphere, the compound is expected to exist in both the vapor and particulate phases cdc.gov. The gas-phase degradation will be primarily driven by reactions with hydroxyl radicals (•OH), which are ubiquitously present in the troposphere. The •OH radicals can abstract a hydrogen atom from the ethanamine side chain or add to the aromatic ring, initiating a cascade of oxidation reactions. This process would lead to the formation of various smaller, oxygenated products and ultimately to mineralization. The atmospheric half-life of this compound due to reaction with •OH radicals is expected to be in the order of hours to a few days, similar to other volatile organic compounds with comparable structures cdc.gov.
Microbial Degradation and Biotransformation Pathways
Microbial degradation is a crucial pathway for the removal of chlorinated aromatic compounds from the environment. A diverse range of microorganisms, including bacteria and fungi, have been shown to metabolize such compounds under both aerobic and anaerobic conditions.
While no studies have specifically identified the microbial metabolites of this compound, the biotransformation pathways can be inferred from studies on structurally similar compounds like 2,4-D and other chlorinated phenols.
A primary step in the degradation of phenoxyalkanoic acids is the cleavage of the ether bond. This can be initiated by dioxygenase enzymes, which would release 2,4-dichloro-3,5-dimethylphenol (B1670469) and 2-aminoethanol. The resulting 2,4-dichloro-3,5-dimethylphenol would then be subject to further degradation. This typically involves hydroxylation of the aromatic ring to form a chlorinated catechol derivative. This intermediate is then susceptible to ring cleavage by either ortho or meta pathways, leading to the formation of aliphatic acids that can enter central metabolic pathways like the Krebs cycle.
Alternatively, the degradation could be initiated by modification of the ethanamine side chain, for example, through deamination or oxidation, before the cleavage of the ether linkage. The identification of specific metabolites would require experimental studies using microbial cultures capable of degrading this compound.
Based on analogous compounds, a plausible microbial degradation pathway could involve the following steps:
Ether Cleavage: Enzymatic cleavage of the ether bond to yield 2,4-dichloro-3,5-dimethylphenol and 2-aminoethanol.
Hydroxylation: The 2,4-dichloro-3,5-dimethylphenol is hydroxylated to form a dichlorodimethylcatechol.
Ring Cleavage: The catechol ring is opened by dioxygenases.
Further Degradation: The resulting aliphatic intermediates are further metabolized to CO2, water, and chloride ions.
The rate of microbial degradation of this compound in soil and water is influenced by a multitude of environmental and chemical factors.
Environmental Factors:
Temperature: Biodegradation rates generally increase with temperature up to an optimal point for microbial activity.
pH: The pH of the soil or water can affect both the bioavailability of the compound and the activity of microbial enzymes.
Oxygen Availability: The availability of oxygen is a critical factor. Aerobic degradation is typically faster and more complete for many chlorinated aromatic compounds. Under anaerobic conditions, reductive dechlorination may occur, which is often a slower process.
Nutrient Availability: The presence of essential nutrients (nitrogen, phosphorus, etc.) is crucial for supporting microbial growth and enzymatic activity.
Microbial Population: The presence and abundance of microbial populations adapted to degrading chlorinated aromatic compounds will significantly impact the degradation rate. Soils with a history of exposure to similar compounds may exhibit faster degradation due to acclimated microbial communities.
Chemical Factors:
Concentration of the Compound: High concentrations of the compound may be toxic to microorganisms, inhibiting their degradation activity.
Bioavailability: The extent to which the compound is available to microorganisms is a key factor. Sorption to soil organic matter or sediments can reduce bioavailability and thus the rate of degradation.
Presence of Other Organic Compounds: The presence of other carbon sources can sometimes enhance degradation through co-metabolism, or in other cases, inhibit it through preferential substrate utilization.
| Factor | Influence on Biodegradation Rate |
| Temperature | Increases up to an optimum, then decreases. |
| pH | Optimal range for microbial enzymes is crucial. |
| Oxygen | Aerobic degradation is generally faster. |
| Nutrients | Essential for microbial growth and activity. |
| Microbial Acclimation | Prior exposure can lead to faster degradation. |
| Compound Concentration | High levels can be inhibitory. |
| Bioavailability | Sorption to soil/sediment reduces degradation. |
| Co-contaminants | Can enhance or inhibit degradation. |
Structure-Biodegradability Relationship (SBR) Analysis
The molecular structure of this compound provides several clues regarding its likely biodegradability. Structure-Biodegradability Relationship (SBR) and Quantitative Structure-Biodegradability Relationship (QSBR) models are used to predict the biodegradability of chemicals based on their structural features.
The presence of chlorine atoms on the aromatic ring is a key factor influencing biodegradability. Generally, an increase in the number of chlorine substituents decreases the rate of biodegradation. The position of the chlorine atoms is also important, as it can affect the susceptibility of the molecule to enzymatic attack. The two chlorine atoms in the 2 and 4 positions, along with the two methyl groups in the 3 and 5 positions, create a sterically hindered and electron-withdrawn aromatic ring, which can make it more resistant to microbial degradation compared to less substituted phenols.
The ether linkage is another important structural feature. While ether bonds are generally stable, many microorganisms have evolved enzymes capable of cleaving them. The biodegradability of aromatic ethers is influenced by the nature of the substituents on the aromatic ring.
The ethanamine side chain is generally considered to be biodegradable. Primary amines can be utilized by many microorganisms as a source of nitrogen.
Potential Applications and Future Research Directions
Development of the Chemical Compound as a Novel Chemical Probe or Research Tool
The structure of 2-(2,4-dichloro-3,5-dimethylphenoxy)ethan-1-amine suggests its potential as a scaffold for the development of novel chemical probes. Chemical probes are small molecules used to study biological systems. The amine group in the compound offers a reactive handle for the attachment of reporter molecules such as fluorophores, biotin, or photoaffinity labels. This functionalization would allow for the visualization and identification of potential biological targets.
Furthermore, the dichlorinated and dimethylated phenoxy group can be systematically modified to create a library of analogs. This library could be screened against various biological targets to identify molecules with high affinity and selectivity. Such a collection of compounds would be invaluable for elucidating the functions of proteins and exploring cellular pathways. The development of these tools could be particularly impactful in academic and industrial research for target validation and drug discovery.
Role as a Precursor in Advanced Materials Science
In the realm of materials science, this compound could serve as a versatile precursor for the synthesis of new polymers and functional materials. The primary amine group can participate in various polymerization reactions, such as the formation of polyamides, polyimides, or polyurethanes. The incorporation of the dichlorinated aromatic ring into a polymer backbone could impart desirable properties such as thermal stability, flame retardancy, and altered solubility.
Moreover, the phenoxyethylamine structure could be utilized in the development of functional coatings, adhesives, or composite materials. The specific substituents on the aromatic ring could be tailored to fine-tune the material's properties, including its refractive index, dielectric constant, and mechanical strength. Future research could focus on the synthesis and characterization of polymers derived from this compound and its analogs, exploring their potential applications in electronics, aerospace, and biomedical devices. For instance, polymers with tailored properties could find use in creating specialized membranes for separation processes or as matrices for controlled-release systems.
Conceptual Applications in Medicinal Chemistry Research and Scaffold Design
The this compound scaffold is of interest in medicinal chemistry due to the prevalence of the phenoxyethylamine motif in various biologically active compounds. This structural framework is present in a number of drugs and clinical candidates, suggesting that derivatives of this compound could exhibit a range of pharmacological activities. nih.govresearchgate.net For example, the dichlorophenoxy group is a known pharmacophore in some anti-inflammatory agents. mdpi.com
The molecule can be viewed as a starting point for fragment-based drug design. researchgate.net By systematically modifying the substitution pattern on the aromatic ring and the nature of the amine, a diverse library of compounds can be generated. These compounds could then be screened for activity against a wide array of biological targets, including enzymes, receptors, and ion channels. The dimethylamine (B145610) moiety, a common pharmacophore in many FDA-approved drugs, suggests that N-methylation of the primary amine could be a promising modification. rsc.orgnih.gov The 1,3,4-oxadiazole (B1194373) scaffold, known for its privileged role in targeting monoamine oxidase B (MAO-B), could also be incorporated into derivatives of this compound to explore potential neuroprotective agents. nih.gov
Table 1: Potential Medicinal Chemistry Applications Based on Structural Motifs
| Structural Motif | Potential Biological Activity | Rationale |
| Dichlorophenoxy | Anti-inflammatory | This group is a known pharmacophore in some anti-inflammatory compounds. mdpi.com |
| Phenoxyethylamine | Diverse CNS activities | This scaffold is present in numerous neurologically active drugs. nih.govresearchgate.net |
| Primary Amine | Site for derivatization | Allows for the synthesis of a wide range of analogs with potentially different biological targets. |
| Dimethylamine (potential derivative) | Various pharmacological activities | A common pharmacophore in many FDA-approved drugs. rsc.orgnih.gov |
Advancements in Synthetic Methodologies and Green Chemistry Principles
The synthesis of this compound and its derivatives provides an opportunity to apply and advance green chemistry principles. nih.gov Traditional methods for amine synthesis can involve harsh reagents and generate significant waste. Future research could focus on developing more sustainable synthetic routes, such as those utilizing catalytic methods, renewable feedstocks, and environmentally benign solvents. sciencedaily.comkit.edu
For instance, the development of catalytic N-alkylation methods using non-renewable feedstocks could be explored to create more complex amine derivatives in a more sustainable manner. researchgate.net Additionally, the use of biocatalysis, employing enzymes to carry out specific synthetic transformations, could offer a highly selective and environmentally friendly alternative to traditional chemical synthesis. researchgate.net The synthesis of related heterocyclic compounds, such as oxadiazole derivatives, has been shown to benefit from green synthetic approaches like microwave irradiation, which can reduce reaction times and improve yields. nih.gov The principles of sustainable chemistry could also be applied to the synthesis of azoxybenzenes from anilines, a transformation that can be catalyzed by cost-effective reagents in aqueous media. nih.gov
Integration with Chemoinformatics and Machine Learning for Molecular Design and Discovery
Chemoinformatics and machine learning are powerful tools that can accelerate the discovery and optimization of new molecules. epfl.chgithub.io The structural information of this compound can be used as a starting point for in silico studies. Computational methods can be employed to predict the physicochemical properties and potential biological activities of this compound and a virtual library of its derivatives.
Machine learning models, trained on large datasets of known molecules and their properties, can be used to guide the design of new analogs with improved characteristics. nih.govnih.gov For example, generative models can propose novel chemical structures based on the initial scaffold that are predicted to have a higher probability of binding to a specific biological target. epfl.chresearchgate.net This integration of computational and experimental approaches can significantly reduce the time and cost associated with the discovery of new chemical probes, materials, and therapeutic agents.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(2,4-dichloro-3,5-dimethylphenoxy)ethan-1-amine, and how do reaction conditions influence yield?
- Methodology :
- Begin with 2,4-dichloro-3,5-dimethylphenol as the starting material. React with epichlorohydrin under basic conditions (e.g., K₂CO₃ in acetone) to form the epoxide intermediate. Subsequent amination with ammonia or a primary amine in ethanol at 60–80°C yields the target compound .
- Critical parameters include solvent choice (polar aprotic solvents enhance nucleophilic substitution), temperature control (prevents side reactions like polymerization), and stoichiometric ratios (excess ammonia improves amine formation) .
Q. How is the compound’s structural integrity validated post-synthesis?
- Methodology :
- X-ray crystallography : Use SHELX software (SHELXL/SHELXS) for single-crystal structure determination, particularly effective for resolving halogen and methyl substituent positions .
- Spectroscopic analysis : Combine ¹H/¹³C NMR (e.g., δ ~3.4 ppm for CH₂NH₂, δ ~6.8–7.2 ppm for aromatic protons) and high-resolution mass spectrometry (HRMS) to confirm molecular weight and functional groups .
Q. What preliminary biological screening methods are suitable for this compound?
- Methodology :
- Conduct in vitro receptor-binding assays (e.g., radioligand displacement for neurotransmitter receptors) due to structural similarity to bioactive ethylamine derivatives .
- Use cytotoxicity screening (MTT assay) in human cell lines to identify IC₅₀ values, noting the influence of chloro and methyl groups on membrane permeability .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity and interaction with biological targets?
- Methodology :
- Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to analyze electron distribution, particularly at the dichlorophenoxy and ethylamine moieties, which dictate nucleophilic/electrophilic sites .
- Molecular docking (AutoDock Vina) against protein targets (e.g., GPCRs) to simulate binding affinities, leveraging structural data from analogues like 2-(4-chloro-3,5-dimethylphenoxy)acetamide derivatives .
Q. What strategies resolve contradictions in reported biological activity data?
- Methodology :
- Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., replacing Cl with F or varying methyl positions) to isolate contributions to activity .
- Meta-analysis : Compare datasets across studies using standardized assays (e.g., fixed ATP concentrations in kinase assays) to control for experimental variability .
Q. How is the compound’s metabolic stability assessed in pharmacokinetic studies?
- Methodology :
- Liver microsome assays : Incubate with cytochrome P450 isoforms (CYP3A4, CYP2D6) and quantify metabolites via LC-MS/MS. Note that chloro groups may reduce oxidative metabolism compared to non-halogenated analogues .
- Plasma protein binding : Use equilibrium dialysis to measure unbound fraction, critical for correlating in vitro activity with in vivo efficacy .
Q. What crystallographic challenges arise during polymorph screening?
- Methodology :
- Crystal structure prediction (CSP) : Apply force-field methods (e.g., Mercury CSD) to model packing arrangements influenced by bulky dichlorophenoxy groups.
- Thermal analysis (DSC/TGA) : Identify stable polymorphs by monitoring phase transitions and decomposition points, which are critical for formulation .
Data Contradictions and Solutions
Q. Discrepancies in reported solubility profiles: How to address?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
